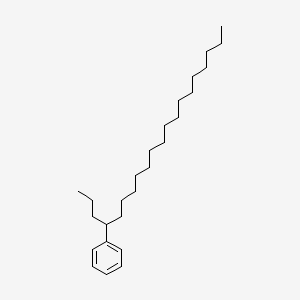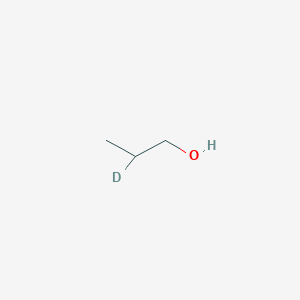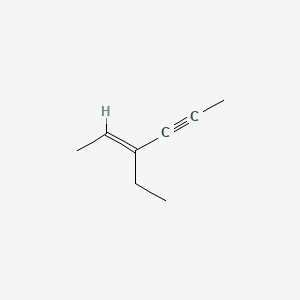
Hexa-2-yn-4-ene, 4-ethyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa-2-yn-4-ene, 4-ethyl-, (E)- is an organic compound with the molecular formula C8H12. It is a stereoisomer of Hexa-2-yn-4-ene, 4-ethyl-, (Z)-. This compound is characterized by the presence of both alkyne and alkene functional groups, making it a versatile molecule in organic synthesis and various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexa-2-yn-4-ene, 4-ethyl-, (E)- typically involves the use of alkyne and alkene precursors. One common method is the coupling of an ethyl-substituted alkyne with a suitable alkene under controlled conditions. The reaction often requires a catalyst, such as palladium or nickel, to facilitate the coupling process. The reaction conditions, including temperature and pressure, are optimized to ensure the formation of the desired (E)-isomer .
Industrial Production Methods
In industrial settings, the production of Hexa-2-yn-4-ene, 4-ethyl-, (E)- may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Hexa-2-yn-4-ene, 4-ethyl-, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenation using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Hexa-2-yn-4-ene, 4-ethyl-, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexa-2-yn-4-ene, 4-ethyl-, (E)- involves its interaction with specific molecular targets. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, which can modify the structure and function of target molecules. These interactions can affect biological pathways and processes, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexa-2-yn-4-ene, 4-ethyl-, (Z)-
- Hexa-2-yn-4-ene, 4-methyl-
- Hexa-2-yn-4-ene, 4-propyl-
Uniqueness
Hexa-2-yn-4-ene, 4-ethyl-, (E)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The (E)-isomer may exhibit different physical and chemical properties compared to its (Z)-isomer, making it valuable in certain applications .
Propriétés
Numéro CAS |
70058-03-6 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
(E)-3-ethylhex-2-en-4-yne |
InChI |
InChI=1S/C8H12/c1-4-7-8(5-2)6-3/h5H,6H2,1-3H3/b8-5+ |
Clé InChI |
GWVWHRMKPSRNDX-VMPITWQZSA-N |
SMILES isomérique |
CC/C(=C\C)/C#CC |
SMILES canonique |
CCC(=CC)C#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


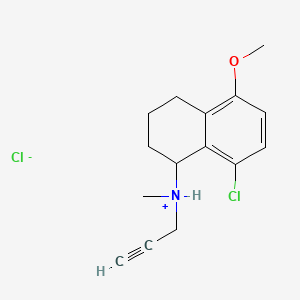


![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
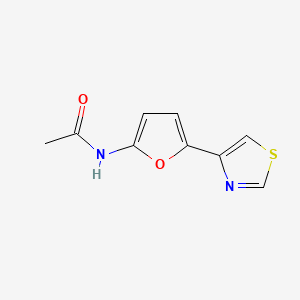
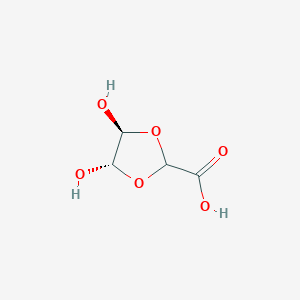

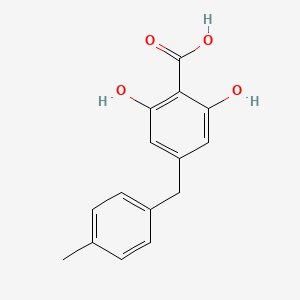



![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
